Cas no 332098-83-6 (2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid)

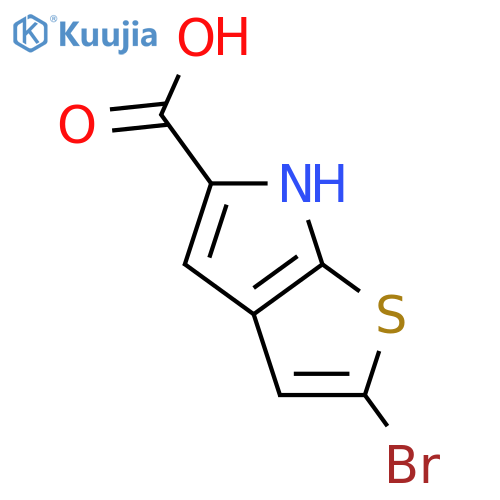

332098-83-6 structure

商品名:2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid

CAS番号:332098-83-6

MF:C7H4BrNO2S

メガワット:246.081159591675

MDL:MFCD11858132

CID:1456048

PubChem ID:22556510

2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-bromo-

- 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

- C90266

- 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylicacid

- MFCD11858132

- DB-364880

- EN300-59040

- CS-0216760

- XAFRVVYPVBHBMA-UHFFFAOYSA-N

- AKOS024112850

- 332098-83-6

- SCHEMBL1242499

- 2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid

-

- MDL: MFCD11858132

- インチ: InChI=1S/C7H4BrNO2S/c8-5-2-3-1-4(7(10)11)9-6(3)12-5/h1-2,9H,(H,10,11)

- InChIKey: XAFRVVYPVBHBMA-UHFFFAOYSA-N

- ほほえんだ: C1=C(NC2=C1C=C(S2)Br)C(=O)O

計算された属性

- せいみつぶんしりょう: 244.91462

- どういたいしつりょう: 244.91461g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- PSA: 53.09

2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-59040-0.25g |

2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |

332098-83-6 | 95% | 0.25g |

$371.0 | 2023-02-09 | |

| TRC | B136803-100mg |

2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid |

332098-83-6 | 100mg |

$ 603.00 | 2023-04-19 | ||

| Enamine | EN300-59040-0.05g |

2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |

332098-83-6 | 95% | 0.05g |

$174.0 | 2023-02-09 | |

| Enamine | EN300-59040-0.1g |

2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |

332098-83-6 | 95% | 0.1g |

$260.0 | 2023-02-09 | |

| A2B Chem LLC | AV55803-250mg |

2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |

332098-83-6 | 95% | 250mg |

$426.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287430-500mg |

2-Bromo-6h-thieno[2,3-b]pyrrole-5-carboxylic acid |

332098-83-6 | 95% | 500mg |

¥15789.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287430-50mg |

2-Bromo-6h-thieno[2,3-b]pyrrole-5-carboxylic acid |

332098-83-6 | 95% | 50mg |

¥3758.00 | 2024-05-18 | |

| A2B Chem LLC | AV55803-100mg |

2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |

332098-83-6 | 95% | 100mg |

$309.00 | 2024-04-20 | |

| 1PlusChem | 1P01A81N-100mg |

2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid |

332098-83-6 | 95% | 100mg |

$324.00 | 2025-03-19 | |

| 1PlusChem | 1P01A81N-10g |

2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |

332098-83-6 | 95% | 10g |

$7569.00 | 2024-05-05 |

2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

332098-83-6 (2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid) 関連製品

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 307-59-5(perfluorododecane)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:332098-83-6)2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):1410.0